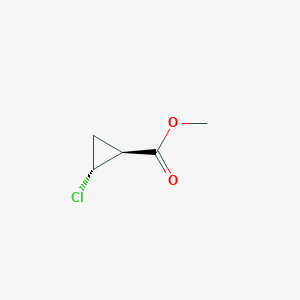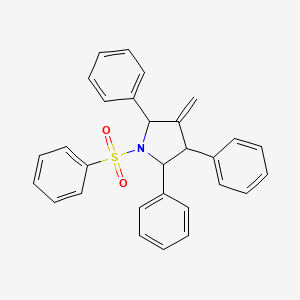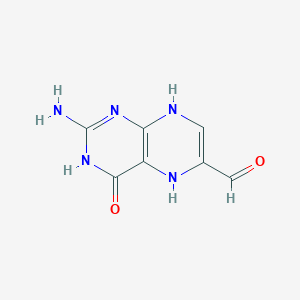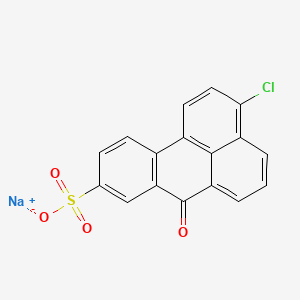
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione is an organic compound characterized by a cyclooctene ring with two chlorine atoms and two ethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione typically involves the chlorination of 3,8-diethylcyclooct-5-ene-1,2-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding diols or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclooctene derivatives.
Scientific Research Applications
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A saturated cyclic hydrocarbon with a similar ring structure but lacking chlorine and ethyl substituents.
Cyclooctene: An unsaturated cyclic hydrocarbon with a double bond in the ring, similar to the parent structure of the compound.
Dichlorocyclooctane: A chlorinated derivative of cyclooctane, similar in terms of halogen substitution.
Uniqueness
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione is unique due to the specific positions of chlorine and ethyl groups on the cyclooctene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
65737-24-8 |
|---|---|
Molecular Formula |
C12H16Cl2O2 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
5,6-dichloro-3,8-diethylcyclooct-5-ene-1,2-dione |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-7-5-9(13)10(14)6-8(4-2)12(16)11(7)15/h7-8H,3-6H2,1-2H3 |
InChI Key |
DDWMNUBIUHOADC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C(CC(C(=O)C1=O)CC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)





![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)


![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)

